molecular formula C10H9BrO4 B8498615 3-Bromo-5,6-dimethoxy-phthalide

3-Bromo-5,6-dimethoxy-phthalide

Cat. No. B8498615
M. Wt: 273.08 g/mol
InChI Key: CRNIEXJWYHGTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036829

Procedure details

5,6-Dimethoxyphthalide (5.82 g; 0.03 mole.), N-bromosuccinimide (5.34 g; 0.03 mole.) and α-azo-isobutyronitrile (0.1 g.) were gently refluxed in dry carbon tetrachloride (150 ml.) for 2 hours.
Quantity
5.82 g
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
[Compound]
Name
α-azo-isobutyronitrile
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:8](=[O:9])[O:7][CH2:6]2.[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[Br:15][CH:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[C:8](=[O:9])[O:7]1

Inputs

Step One
Name
Quantity
5.82 g
Type
reactant
Smiles
COC=1C=C2COC(=O)C2=CC1OC
Name
Quantity
5.34 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
α-azo-isobutyronitrile
Quantity
0.1 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1OC(=O)C2=CC(=C(C=C12)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.